molecular formula C23H22O6 B14314101 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate CAS No. 111988-89-7

2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate

Cat. No.: B14314101
CAS No.: 111988-89-7
M. Wt: 394.4 g/mol
InChI Key: MIPPSQGPPLGZMH-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate typically involves the esterification of 2-hydroxy-4-(2-phenoxyethoxy)benzoic acid with 2-phenoxyethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy or benzoate derivatives.

Scientific Research Applications

2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s functional groups. The phenoxy and benzoate groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A simpler compound with similar phenoxy functionality.

    2-Hydroxy-4-(2-phenoxyethoxy)benzoic acid: The precursor used in the synthesis of the target compound.

    Phenoxyacetic acid: Another compound with a phenoxy group but different structural features.

Uniqueness

2-Phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

111988-89-7

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

2-phenoxyethyl 2-hydroxy-4-(2-phenoxyethoxy)benzoate

InChI

InChI=1S/C23H22O6/c24-22-17-20(28-14-13-26-18-7-3-1-4-8-18)11-12-21(22)23(25)29-16-15-27-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2

InChI Key

MIPPSQGPPLGZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)OCCOC3=CC=CC=C3)O

Origin of Product

United States

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